molecular formula C7H5KN2O4 B2532762 Potassium 2-amino-5-nitrobenzoate CAS No. 209664-72-2

Potassium 2-amino-5-nitrobenzoate

Cat. No.: B2532762
CAS No.: 209664-72-2
M. Wt: 220.225
InChI Key: VUOPWTVKTDYMCB-UHFFFAOYSA-M
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Mechanism of Action

Target of Action

Potassium 2-amino-5-nitrobenzoate is a chemical compound that is used in various applications, including as an intermediate for dyes and pharmaceuticals . .

Mode of Action

It is known that nitrobenzoates can be used in the suzuki–miyaura (sm) coupling reaction, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . In this process, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

It is known that nitrobenzoates can be involved in the suzuki–miyaura coupling reaction, which is a key process in organic synthesis .

Pharmacokinetics

It is known that the compound is a solid at room temperature and is soluble in water . These properties may influence its bioavailability.

Result of Action

It is known that nitrobenzoates can be used in the suzuki–miyaura coupling reaction, which is a key process in organic synthesis . This reaction can result in the formation of new carbon–carbon bonds, which can have significant effects at the molecular level.

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the Suzuki–Miyaura coupling reaction, in which nitrobenzoates can be involved, is known to be exceptionally mild and functional group tolerant . This suggests that the reaction, and thus the action of this compound, could be influenced by the presence of various functional groups and the conditions under which the reaction takes place.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 2-amino-5-nitrobenzoate typically involves the nitration of 2-aminobenzoic acid followed by neutralization with potassium hydroxide. The nitration process introduces a nitro group at the 5-position of the benzene ring. The reaction conditions often require the use of concentrated nitric acid and sulfuric acid as catalysts, and the reaction is carried out at controlled temperatures to ensure the desired substitution .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow synthesis techniques to optimize reaction times and improve yield. These methods allow for better control over reaction conditions and can be scaled up for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Potassium 2-amino-5-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium 2-amino-5-nitrobenzoate is unique due to its solubility in water, which makes it more suitable for aqueous reactions and applications compared to its non-potassium counterparts. The presence of the potassium ion also influences its reactivity and interaction with other chemical species .

Properties

IUPAC Name

potassium;2-amino-5-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O4.K/c8-6-2-1-4(9(12)13)3-5(6)7(10)11;/h1-3H,8H2,(H,10,11);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUOPWTVKTDYMCB-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)[O-])N.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5KN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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